molecular formula C9H8N2O3 B13119500 Methyl 3-oxo-1,2-dihydroindazole-7-carboxylate

Methyl 3-oxo-1,2-dihydroindazole-7-carboxylate

Cat. No.: B13119500
M. Wt: 192.17 g/mol
InChI Key: RWBFECYZMYCGCY-UHFFFAOYSA-N
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Description

Methyl 3-oxo-1,2-dihydroindazole-7-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-oxo-1,2-dihydroindazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst. For instance, the reaction of hydrazine with a suitable ketone under reflux conditions using acetic acid and hydrochloric acid can yield the desired indazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthesis methods. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and scalability. The choice of solvents, catalysts, and purification techniques are also tailored to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-1,2-dihydroindazole-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-oxo derivatives, while reduction can produce 3-hydroxy derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of indazole derivatives.

Scientific Research Applications

Methyl 3-oxo-1,2-dihydroindazole-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-oxo-1,2-dihydroindazole-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-oxo-1,2-dihydroindazole-7-carboxylate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its oxo and carboxylate groups provide versatile sites for chemical modifications, making it a valuable scaffold in drug discovery and material science.

Properties

IUPAC Name

methyl 3-oxo-1,2-dihydroindazole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)6-4-2-3-5-7(6)10-11-8(5)12/h2-4H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBFECYZMYCGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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